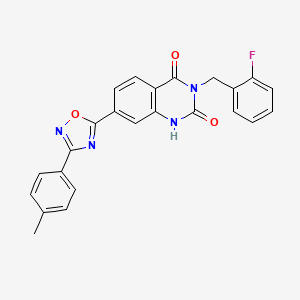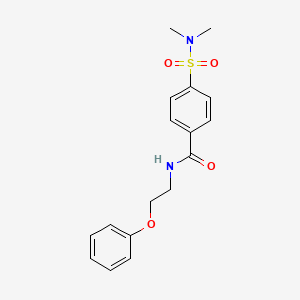![molecular formula C15H18N4O2 B2355630 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione CAS No. 2380034-50-2](/img/structure/B2355630.png)
1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MRS2500 and is a selective P2Y1 receptor antagonist.
作用机制
The mechanism of action of 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione involves its ability to selectively block P2Y1 receptors. This receptor is activated by the nucleotides ATP and ADP, which are released from damaged cells and platelets. By blocking the activity of P2Y1 receptors, 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione may inhibit platelet aggregation, reduce inflammation, and modulate neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione have been studied in various systems. In platelets, this compound has been shown to inhibit ADP-induced aggregation. In smooth muscle cells, 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione has been shown to inhibit contraction induced by ATP. In the central nervous system, this compound has been shown to modulate neurotransmitter release.
实验室实验的优点和局限性
1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione has several advantages for lab experiments. It is a selective P2Y1 receptor antagonist, which means that it can be used to study the role of this receptor in various systems. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its effects. Additionally, it may have off-target effects that need to be considered.
未来方向
There are several future directions for the study of 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione. One potential application is in the treatment of thrombotic disorders, such as stroke and heart attack. This compound may also have potential in the treatment of inflammatory disorders, such as rheumatoid arthritis. Additionally, more research is needed to fully understand the role of P2Y1 receptors in various systems, and how selective antagonists like 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione can be used to study these receptors.
合成方法
The synthesis of 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione involves several steps. The starting material is 5-[(2-phenylethylamino)methyl]uracil, which is reacted with methyl isocyanate to form 1-Methyl-6-(methylamino)pyrimidine-2,4-dione. The resulting compound is then treated with formaldehyde and sodium cyanide to form 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione.
科学研究应用
1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione has been studied for its potential applications in scientific research. This compound has been shown to be a selective P2Y1 receptor antagonist, which means that it can block the activity of this receptor. P2Y1 receptors are involved in many physiological processes, including platelet aggregation, neurotransmitter release, and smooth muscle contraction. By blocking P2Y1 receptors, 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione may have therapeutic potential in the treatment of various diseases.
属性
IUPAC Name |
1-methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-16-13-12(14(20)18-15(21)19(13)2)10-17-9-8-11-6-4-3-5-7-11/h3-7,17H,1,8-10H2,2H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIASPKNSMRVTLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)CNCCC2=CC=CC=C2)N=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole](/img/structure/B2355553.png)
![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2355554.png)


![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)
![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)



![4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B2355566.png)
![Ethyl 5-(4-fluoro-2-methylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2355567.png)
![ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2355568.png)